1-(4-Amino-2-bromophenyl)piperidin-4-ol
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Overview
Description
1-(4-Amino-2-bromophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H15BrN2O. It is characterized by the presence of an amino group, a bromine atom, and a piperidin-4-ol moiety.
Preparation Methods
The synthesis of 1-(4-Amino-2-bromophenyl)piperidin-4-ol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
1-(4-Amino-2-bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
1-(4-Amino-2-bromophenyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
1-(4-Amino-2-bromophenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(4-Aminophenyl)piperidin-4-ol: Lacks the bromine atom, which may result in different chemical and biological properties.
1-(4-Bromo-2-methylphenyl)piperidin-4-ol: The presence of a methyl group instead of an amino group can alter its reactivity and applications.
1-(4-Amino-2-chlorophenyl)piperidin-4-ol: The substitution of bromine with chlorine may affect its chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-amino-2-bromophenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFCACYRYXGLDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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